3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one is a fluorinated heterocyclic compound belonging to the quinoline family. This compound features a fluorine atom at the 3-position of the quinoline ring system, which significantly influences its chemical properties and reactivity. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable quinoline derivative, such as 1,2,3,4-tetrahydroquinoline.
Oxidation: The final step involves the oxidation of the tetrahydroquinoline to form the 2-one derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinone derivatives, such as 3-Fluoro-1,2,3,4-tetrahydroquinoline-2,6-dione.
Reduction Products: Dihydroquinoline derivatives, such as 3-Fluoro-1,2,3,4-tetrahydroquinoline.
Substitution Products: Various substituted quinolines, depending on the reagents used.
Scientific Research Applications
3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are used in organic synthesis and material science.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential pharmacological properties, including its use as an antimalarial, anticancer, and anti-inflammatory agent.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-Fluoro-1,2,3,4-tetrahydroquinolin-2-one is compared with other similar compounds, such as:
3-Fluoroquinoline: Similar structure but lacks the tetrahydro modification.
7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one: Contains additional nitro group.
6-amino-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one: Contains an amino group at a different position.
Uniqueness: The presence of the fluorine atom at the 3-position and the tetrahydro modification make this compound unique compared to other similar compounds. These structural features influence its reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZZHWJFNKKLSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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